Cas no 2223031-43-2 (5-(2-Tolyl)thiazole-4-boronic acid pinacol ester)

5-(2-Tolyl)thiazole-4-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
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- 5-(2-Tolyl)thiazole-4-boronic acid pinacol ester
- Thiazole, 5-(2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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- インチ: 1S/C16H20BNO2S/c1-11-8-6-7-9-12(11)13-14(18-10-21-13)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
- InChIKey: VRFKXMFZBBCAGZ-UHFFFAOYSA-N
- ほほえんだ: S1C(C2=CC=CC=C2C)=C(B2OC(C)(C)C(C)(C)O2)N=C1
5-(2-Tolyl)thiazole-4-boronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T907816-5mg |
5-(2-Tolyl)thiazole-4-boronic acid pinacol ester |
2223031-43-2 | 95% | 5mg |
¥828.00 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T907816-25mg |
5-(2-Tolyl)thiazole-4-boronic acid pinacol ester |
2223031-43-2 | 95% | 25mg |
¥2,430.00 | 2022-08-31 |
5-(2-Tolyl)thiazole-4-boronic acid pinacol ester 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
5-(2-Tolyl)thiazole-4-boronic acid pinacol esterに関する追加情報
5-(2-Tolyl)thiazole-4-boronic acid pinacol ester (CAS No. 2223031-43-2): A Versatile Boronic Acid Derivative for Organic Synthesis
5-(2-Tolyl)thiazole-4-boronic acid pinacol ester (CAS No. 2223031-43-2) is a highly valuable boronic acid derivative widely used in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound belongs to the class of heterocyclic boronic esters, featuring a thiazole core substituted with a tolyl group at the 2-position and a pinacol boronate moiety at the 4-position. Its unique structure makes it an essential building block for pharmaceutical intermediates, agrochemicals, and advanced materials.
The growing demand for 5-(2-Tolyl)thiazole-4-boronic acid pinacol ester is driven by its excellent stability and reactivity in palladium-catalyzed coupling reactions. Researchers and manufacturers favor this compound due to its air and moisture stability, which simplifies handling compared to free boronic acids. Recent studies highlight its application in developing kinase inhibitors and antimicrobial agents, aligning with current pharmaceutical trends targeting drug-resistant infections and cancer therapies.
From a synthetic chemistry perspective, 5-(2-Tolyl)thiazole-4-boronic acid pinacol ester offers distinct advantages in constructing complex biaryl systems. The electron-rich thiazole ring enhances the compound's reactivity in cross-coupling, while the methyl-substituted tolyl group provides steric control for selective transformations. These features answer frequent search queries about "selective Suzuki coupling reagents" and "stable boronic acid equivalents," making this content valuable for organic chemists.
Market analysis shows increasing applications of 5-(2-Tolyl)thiazole-4-boronic acid pinacol ester in OLED material synthesis, responding to the booming demand for organic electronics. The compound's ability to form π-conjugated systems makes it particularly useful for developing electron-transport materials in display technologies. This addresses trending searches about "boronic esters in materials science" and "thiazole derivatives for optoelectronics."
Quality parameters for CAS 2223031-43-2 typically include ≥95% purity by HPLC, with specialized grades available for pharmaceutical applications. Proper storage conditions (2-8°C under inert atmosphere) maintain the compound's stability, a frequent concern among researchers searching for "handling boronic acid pinacol esters." Recent process optimization has improved the commercial availability of this previously challenging-to-synthesize intermediate.
The environmental profile of 5-(2-Tolyl)thiazole-4-boronic acid pinacol ester has gained attention, with green chemistry approaches reducing solvent waste in its production. This aligns with current industry focus on sustainable synthesis methods, answering common queries about "green boronic ester synthesis." The compound's low acute toxicity (based on structural analogs) makes it preferable for industrial scale-up compared to more hazardous alternatives.
Analytical characterization of 5-(2-Tolyl)thiazole-4-boronic acid pinacol ester typically involves 1H/13C NMR, mass spectrometry, and X-ray crystallography for structural confirmation. These analytical data points are crucial for researchers verifying compound identity, addressing frequent search terms like "boronic ester NMR characterization" and "thiazole derivatives spectral data." Recent publications have expanded the available spectroscopic references for this compound.
Future research directions for CAS 2223031-43-2 include exploring its potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs), emerging areas in drug discovery. The compound's balanced lipophilicity and stability make it attractive for these applications, responding to growing interest in "boronic acids in targeted protein degradation." This positions the content to capture evolving search trends in medicinal chemistry.
For synthetic chemists working with 5-(2-Tolyl)thiazole-4-boronic acid pinacol ester, recommended reaction conditions typically employ Pd(PPh3)4 or SPhos-palladium catalysts in degassed solvent systems. These protocol details address common technical questions about "optimizing thiazole boronate couplings." Recent advances in continuous flow chemistry have further improved the efficiency of transformations using this building block.
The commercial landscape for 5-(2-Tolyl)thiazole-4-boronic acid pinacol ester has evolved significantly, with multiple suppliers now offering gram-to-kilogram quantities. Pricing trends reflect the compound's transition from specialty item to established reagent, making it more accessible for medicinal chemistry programs. This market information responds to procurement-related searches common among industrial researchers.
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